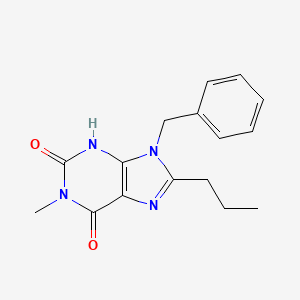
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione is a derivative of xanthine, a purine-based alkaloid. . This compound, like other xanthine derivatives, is of interest for its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The regio-selective N-alkylation reaction at different –NH sites of xanthine is a key strategy. The reactivity pattern of the –NH groups at N1, N3, and N7 positions of xanthine follows the order N7 > N3 > N1 . Selective protection and deprotection at N3 and/or N7 sites are crucial steps in developing the synthesis scheme.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation techniques, with optimization for yield and purity.
化学反応の分析
Types of Reactions
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine ring, potentially forming new derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyl or propyl positions.
科学的研究の応用
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a scaffold for developing new xanthine derivatives with potential biological activities.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and as biochemical research tools.
作用機序
The mechanism of action of 9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphodiesterase 9A, an enzyme involved in the signal transduction pathway in the brain, kidney, liver, lungs, and heart . By inhibiting this enzyme, the compound can modulate levels of cyclic guanosine monophosphate (cGMP), affecting various physiological processes.
類似化合物との比較
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at R1, R3, and R7 positions.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups at R3 and R7 positions.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at R1 and R3 positions.
Uniqueness
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its benzyl and propyl groups contribute to its unique interaction with molecular targets, differentiating it from other xanthine derivatives .
特性
CAS番号 |
61080-47-5 |
|---|---|
分子式 |
C16H18N4O2 |
分子量 |
298.34 g/mol |
IUPAC名 |
9-benzyl-1-methyl-8-propyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2/c1-3-7-12-17-13-14(18-16(22)19(2)15(13)21)20(12)10-11-8-5-4-6-9-11/h4-6,8-9H,3,7,10H2,1-2H3,(H,18,22) |
InChIキー |
OJEJDIBPPLGNIE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(N1CC3=CC=CC=C3)NC(=O)N(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


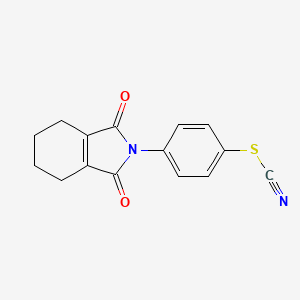

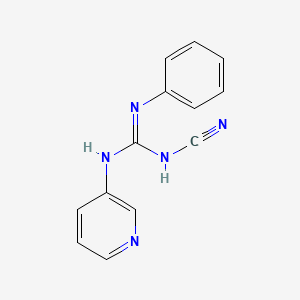
![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
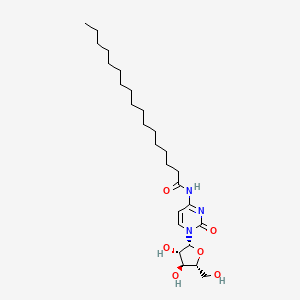
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
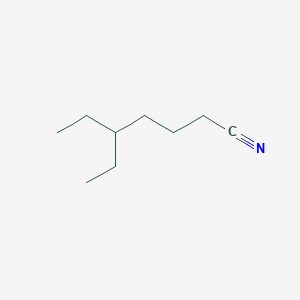

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
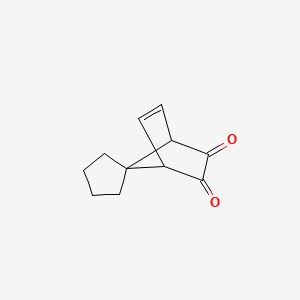
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)
